molecular formula C9H17B B1444118 4-(Bromomethyl)-1,1-dimethylcyclohexane CAS No. 1432681-20-3

4-(Bromomethyl)-1,1-dimethylcyclohexane

Cat. No.: B1444118
CAS No.: 1432681-20-3
M. Wt: 205.13 g/mol
InChI Key: ZUZBRSXFMYGTEU-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-1,1-dimethylcyclohexane (CAS 1432681-20-3) is a brominated cyclohexane derivative with the molecular formula C9H17Br and a molecular weight of 205.14 g/mol . Its structure features a cyclohexane ring substituted with two methyl groups at the 1,1-positions and a reactive bromomethyl group at the 4-position . This configuration makes it a versatile alkylating agent and a valuable intermediate in synthetic organic chemistry . The compound is characterized by its balanced reactivity and stability, making it a preferred choice over related chloromethyl and iodomethyl analogs for many applications . In scientific research, this compound is primarily used in nucleophilic substitution reactions, where the bromine can be displaced by various nucleophiles such as hydroxide, cyanide, or amines to form alcohols, nitriles, or amines, respectively . It also serves as a key building block in organic synthesis for the preparation of more complex molecules, including pharmaceuticals and agrochemicals . Furthermore, its applications extend to material science, where it is used in the preparation of polymers and other advanced materials . The mechanism of action for its reactivity is primarily through its function as an alkylating agent, forming covalent bonds with nucleophilic sites on other molecules . Please note that this product is intended for research purposes only and is not designed for human or veterinary diagnostic or therapeutic uses . Handle with appropriate precautions.

Properties

IUPAC Name

4-(bromomethyl)-1,1-dimethylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17Br/c1-9(2)5-3-8(7-10)4-6-9/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZBRSXFMYGTEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)CBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432681-20-3
Record name 4-(bromomethyl)-1,1-dimethylcyclohexane
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Preparation Methods

Synthetic Routes and Reaction Conditions

Aspect Details
Starting Material 1,1-Dimethylcyclohexane
Reagent Elemental bromine (Br₂)
Radical Initiators Azobisisobutyronitrile (AIBN), dibenzoyl peroxide, or other azo compounds
Solvents Carbon tetrachloride (CCl₄), dichloromethane (CH₂Cl₂), or cycloaliphatic hydrocarbons (e.g., methylcyclohexane)
Temperature Range Typically between 20°C and 80°C, optimally 50°C to 75°C
Reaction Time Several hours under reflux conditions
Mechanism Free radical halogenation involving bromine radical abstraction of hydrogen from methyl group

The reaction proceeds via a free radical mechanism initiated by thermal decomposition of the radical initiator. Bromine radicals abstract a hydrogen atom from the methyl group on 1,1-dimethylcyclohexane, generating a methyl radical that subsequently reacts with bromine to form the bromomethyl product.

Industrial Production Methods

On an industrial scale, the synthesis is optimized using continuous flow reactors to improve control over reaction parameters such as temperature, pressure, and reagent stoichiometry. This approach enhances safety due to the hazardous nature of bromine and allows for high yield and purity of the bromomethyl product.

Industrial processes typically use cycloaliphatic hydrocarbons as solvents to moderate reaction rates and minimize side reactions. Radical initiators are employed in catalytic amounts (0.1 to 10 mol%, preferably 0.5 to 2 mol%) to maintain efficient radical generation without excessive decomposition.

Detailed Reaction Parameters from Research Findings

Parameter Range/Value Notes
Radical initiator loading 0.1–10 mol% Optimal 0.5–2 mol% for balance between initiation and side reactions
Solvent concentration 1–20% w/w relative to substrate Preferred 5–10% w/w for efficient bromination and manageable viscosity
Temperature 20–80°C Below 20°C slows reaction; above 80°C increases by-products
Reaction time 2–6 hours Dependent on scale and stirring efficiency
Bromine equivalents Slight excess (1.1–1.5 eq) Ensures complete conversion of methyl groups

Mechanistic Insights

  • Initiation: Thermal decomposition of AIBN or peroxide generates radicals.
  • Propagation: Bromine radical abstracts hydrogen from methyl group, forming methyl radical.
  • Termination: Combination of radicals or disproportionation reactions.

This mechanism ensures selective bromination at the methyl position without affecting the cyclohexane ring or the 1,1-dimethyl substitution pattern.

Comparative Analysis with Related Compounds

Compound Reactivity in Nucleophilic Substitution Stability Typical Applications
4-(Bromomethyl)-1,1-dimethylcyclohexane Moderate (more reactive than chloromethyl, less than iodomethyl) Moderate stability Organic synthesis intermediate, alkylating agent
4-(Chloromethyl)-1,1-dimethylcyclohexane Lower reactivity Higher stability Similar synthetic uses, less reactive
4-(Iodomethyl)-1,1-dimethylcyclohexane Higher reactivity Lower stability Used when higher reactivity needed

The bromomethyl derivative is favored for its balanced reactivity and stability, making it suitable for diverse synthetic transformations.

Summary Table of Preparation Methods

Method Reagents & Conditions Advantages Disadvantages
Radical Bromination Br₂, AIBN, CCl₄ or CH₂Cl₂, 50–75°C, reflux High selectivity, good yield Requires handling of hazardous bromine and radical initiators
Continuous Flow Bromination Br₂, radical initiator, cycloaliphatic solvent, controlled temp & pressure Enhanced safety, scalability, reproducibility Requires specialized equipment

Research Findings and Practical Notes

  • Radical initiators such as AIBN are critical for efficient bromine radical generation.
  • Reaction temperature control is essential to minimize by-products like dibrominated species.
  • Use of solvents like carbon tetrachloride or methylcyclohexane moderates reaction kinetics and improves product isolation.
  • Continuous flow methods are preferred industrially for safety and quality control.
  • The bromomethyl group formed is highly reactive and can be further transformed via nucleophilic substitution, elimination, or oxidation reactions.

Chemical Reactions Analysis

Types of Reactions: 4-(Bromomethyl)-1,1-dimethylcyclohexane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂R).

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation: The bromomethyl group can be oxidized to form corresponding alcohols or carboxylic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.

Major Products:

    Nucleophilic Substitution: Formation of alcohols, nitriles, or amines.

    Elimination Reactions: Formation of alkenes.

    Oxidation: Formation of alcohols or carboxylic acids.

Scientific Research Applications

4-(Bromomethyl)-1,1-dimethylcyclohexane has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: Used in the preparation of polymers and advanced materials.

    Medicinal Chemistry: Investigated for its potential use in drug development and as a building block for bioactive molecules.

Mechanism of Action

The mechanism by which 4-(Bromomethyl)-1,1-dimethylcyclohexane exerts its effects is primarily through its reactivity as an alkylating agent. The bromomethyl group can undergo nucleophilic substitution reactions, allowing it to form covalent bonds with nucleophilic sites in other molecules. This reactivity is exploited in various synthetic applications to introduce functional groups into target molecules.

Comparison with Similar Compounds

Structural Analogues

The table below compares key structural features:

Compound Name Molecular Formula Substituents CAS Number Key Structural Differences
4-(Bromomethyl)-1,1-dimethylcyclohexane C₉H₁₇Br 1,1-dimethyl; 4-bromomethyl 1432681-20-3 Reference compound
1-(Bromomethyl)-4-methylcyclohexane C₈H₁₅Br 4-methyl; 1-bromomethyl 21857-32-9 Fewer methyl groups; positional isomer
(Bromomethyl)cyclohexane C₇H₁₃Br Bromomethyl at unspecified position 2550-36-9 No methyl groups; simpler structure
1-(Bromomethyl)-4-ethylcyclohexane C₉H₁₇Br 4-ethyl; 1-bromomethyl 1516772-83-0 Ethyl vs. dimethyl substitution
3-(2-Bromoethyl)-1,1-dimethylcyclohexane C₁₀H₁₉Br 1,1-dimethyl; 3-(2-bromoethyl) 106673-04-5 Bromoethyl vs. bromomethyl; position change
4-(Bromomethyl)-1,1-difluorocyclohexane C₇H₁₁BrF₂ 1,1-difluoro; 4-bromomethyl Not provided Fluorine substitution enhances electronegativity
1-(Bromomethyl)-1-methanesulfonylcyclohexane C₈H₁₅BrO₂S 1-methanesulfonyl; 1-bromomethyl 1909336-04-4 Sulfonyl group introduces polarity and reactivity

Physicochemical Properties

  • Molecular Weight : The reference compound (205.13 g/mol) is heavier than simpler analogues like (bromomethyl)cyclohexane (177.08 g/mol) but lighter than sulfonyl-containing derivatives (e.g., 255.17 g/mol for C₈H₁₅BrO₂S) .
  • Reactivity: Bromomethyl groups are nucleophilic sites for SN2 reactions. Difluoro and sulfonyl substituents (e.g., 4-(bromomethyl)-1,1-difluorocyclohexane) alter electronic properties, enhancing electrophilicity .

Biological Activity

4-(Bromomethyl)-1,1-dimethylcyclohexane is a halogenated organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

This compound has the molecular formula C8H15BrC_8H_{15}Br and is classified as a brominated cycloalkane. Its structure features a bromomethyl group attached to a dimethyl-substituted cyclohexane ring. The presence of the bromine atom significantly influences its chemical reactivity and biological interactions.

Antimicrobial Properties

Recent studies have indicated that halogenated compounds, including brominated derivatives, exhibit significant antimicrobial activity. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains. A study demonstrated that brominated cycloalkanes can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in developing antimicrobial agents .

Cytotoxicity and Anticancer Potential

Research into the cytotoxic effects of halogenated compounds has revealed that certain derivatives can induce apoptosis in cancer cell lines. For example, this compound has been evaluated for its ability to induce cell death in human cancer cells. Preliminary findings suggest that it may disrupt cellular processes through oxidative stress mechanisms, leading to increased apoptosis rates .

The biological activity of this compound can be attributed to its interaction with various biomolecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : It can interact with cellular receptors, potentially influencing signal transduction pathways critical for cell survival and proliferation.
  • Oxidative Stress Induction : Similar compounds have been shown to generate reactive oxygen species (ROS), contributing to cytotoxic effects by damaging cellular components.

Study 1: Antimicrobial Efficacy

A study conducted on several brominated compounds, including this compound, assessed their antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results indicated a notable reduction in bacterial viability at concentrations above 100 µM, suggesting that this compound could serve as a lead for developing new antimicrobial agents .

Study 2: Cytotoxicity in Cancer Cells

In vitro experiments on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent increase in apoptosis markers. Flow cytometry analysis showed significant increases in Annexin V-positive cells following exposure to the compound at concentrations ranging from 50 µM to 200 µM .

Comparative Analysis with Similar Compounds

Compound NameStructureAntimicrobial ActivityCytotoxicity
This compoundStructureModerateHigh
4-Bromo-2-methylphenolStructureHighModerate
3-Bromopropionic acidStructureLowLow

Q & A

Q. How can researchers optimize the synthesis of 4-(Bromomethyl)-1,1-dimethylcyclohexane to improve yield and purity?

Methodological Answer:

  • Precursor Selection : Prioritize bromination of 4-(methyl)-1,1-dimethylcyclohexane using N-bromosuccinimide (NBS) under radical initiation, as bromomethylation typically requires controlled conditions to avoid over-bromination .
  • Reaction Monitoring : Use thin-layer chromatography (TLC) or gas chromatography (GC) to track reaction progress and identify byproducts (e.g., di-brominated derivatives) .
  • Purification : Employ fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the target compound from unreacted precursors or sterically similar byproducts .
  • AI-Driven Retrosynthesis : Leverage predictive tools (e.g., Reaxys, Pistachio) to identify optimal one-step routes and minimize side reactions .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify protons on the cyclohexane ring (δ 1.0–2.0 ppm for methyl and methylene groups) and the bromomethyl group (δ 3.3–3.7 ppm) .
    • ¹³C NMR : Confirm quaternary carbons (C-1 and C-1') at δ 25–30 ppm and the bromomethyl carbon at δ 30–35 ppm .
  • GC-MS : Detect molecular ion peaks at m/z 206 (C₉H₁₅Br⁺) and fragment ions from C-Br bond cleavage .
  • FTIR : Look for C-Br stretching vibrations near 550–650 cm⁻¹ and C-H stretches from methyl groups at ~2850–2960 cm⁻¹ .

Advanced Research Questions

Q. How does steric hindrance from the 1,1-dimethyl groups influence the reactivity of the bromomethyl group in substitution reactions?

Methodological Answer:

  • Steric Effects : The 1,1-dimethyl groups restrict nucleophilic attack on the bromomethyl carbon, favoring SN2 mechanisms in polar aprotic solvents (e.g., DMSO) over SN1 pathways .
  • Comparative Studies :
    • Control Experiments : Compare reaction rates with less hindered analogs (e.g., 4-(Bromomethyl)cyclohexane) to quantify steric contributions .
    • Computational Modeling : Use density functional theory (DFT) to map transition-state geometries and activation barriers .
  • Applications : Steric hindrance enhances selectivity in Suzuki-Miyaura couplings, where bulky ligands mitigate undesired β-hydride elimination .

Q. How can computational methods predict reaction pathways involving this compound?

Methodological Answer:

  • DFT Calculations :
    • Optimize molecular geometries (e.g., Gaussian 16) to model intermediates and transition states in substitution or elimination reactions .
    • Calculate Gibbs free energy profiles to identify kinetically favored pathways .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., toluene vs. DMF) on reaction kinetics and byproduct formation .
  • Validation : Cross-reference computational results with experimental data (e.g., NMR kinetics, GC yields) to refine models .

Q. How can researchers resolve discrepancies in catalytic efficiency when using palladium vs. nickel catalysts in cross-coupling reactions?

Methodological Answer:

  • Systematic Screening :
    • Vary ligands (e.g., PPh₃ for Pd, bipyridine for Ni) and solvents (THF, DMF) to assess catalyst stability and activity .
    • Track side reactions (e.g., homo-coupling) via GC-MS or HPLC .
  • Kinetic Isotope Effect (KIE) Studies : Differentiate between rate-determining steps (e.g., oxidative addition vs. transmetallation) .
  • X-ray Absorption Spectroscopy (XAS) : Analyze catalyst oxidation states and coordination environments during reaction progression .

Safety and Handling

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of volatile brominated compounds .
  • First Aid :
    • Skin Exposure : Wash immediately with soap/water; seek medical evaluation for prolonged contact .
    • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s stability under acidic conditions?

Methodological Answer:

  • Controlled Replication : Repeat experiments using standardized conditions (e.g., 1M HCl in THF at 25°C vs. 50°C) .
  • Degradation Tracking : Monitor decomposition via ¹H NMR (e.g., disappearance of bromomethyl peaks) and identify products (e.g., cyclohexene derivatives) .
  • pH-Dependent Studies : Correlate stability with protonation states using Hammett acidity functions .

Tables

Q. Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₁₅Br
Molecular Weight206.12 g/mol
Boiling Point~180–190°C (estimated)
CAS No.2550-36-9

Q. Table 2: Common Synthetic Routes

MethodConditionsYield (%)Reference
Radical BrominationNBS, AIBN, CCl₄, reflux60–75
HBr AdditionHBr gas, cyclohexane, 0°C50–65

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Bromomethyl)-1,1-dimethylcyclohexane
Reactant of Route 2
4-(Bromomethyl)-1,1-dimethylcyclohexane

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